molecular formula C19H15ClN4O2S B2791813 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 941982-33-8

2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2791813
CAS No.: 941982-33-8
M. Wt: 398.87
InChI Key: IDKFOYNQYWVNIU-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the thienylmethyl group: This is usually done through a nucleophilic substitution reaction, where the thienylmethyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrazine core, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
  • 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide

Uniqueness

What sets 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide apart is its unique combination of the thienylmethyl group and the pyrazolo[1,5-a]pyrazine core. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)16-10-17-19(26)23(7-8-24(17)22-16)12-18(25)21-11-15-2-1-9-27-15/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKFOYNQYWVNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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